molecular formula C24H35ClN4 B149442 Antalarmin hydrochloride CAS No. 220953-69-5

Antalarmin hydrochloride

Katalognummer: B149442
CAS-Nummer: 220953-69-5
Molekulargewicht: 415.0 g/mol
InChI-Schlüssel: CGDGXEDXEXACKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antalarmin hydrochloride is a non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). It is primarily used in scientific research to study its effects on stress and anxiety-related behaviors. The compound has shown promise in reducing stress-induced endocrine and behavioral responses in various animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antalarmin hydrochloride involves several steps, starting from the appropriate pyrrolo[2,3-d]pyrimidine derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, stringent purification processes, and quality control measures to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Stress and Anxiety Disorders

Antalarmin has been extensively studied for its effects on anxiety-related behaviors in animal models. Research indicates that it can effectively block both corticotropin-releasing factor (CRF)-induced and novelty-induced anxiety-like behaviors . Notably, a study demonstrated that administration of antalarmin significantly reduced anxiety behaviors in rats subjected to stressors, suggesting its potential utility in treating anxiety disorders .

Table 1: Effects of Antalarmin on Anxiety-like Behavior

StudyModelDose (mg/kg)Outcome
Habib et al., 2000Rhesus monkeys10Reduced ACTH and cortisol responses; decreased anxiety behaviors
Zorrilla et al., 2002Rats20Attenuated anxiety-like behavior during stress
Specio et al., 2008Rats3-30Dose-dependent reduction in anxiety-related behaviors

Endometriosis Treatment

Recent studies have highlighted antalarmin's potential in treating endometriosis. In an experimental model, rats treated with antalarmin showed a significant reduction in the size and number of endometriotic vesicles (67% and 30% decreases, respectively) compared to controls . This suggests that CRHR1 antagonism may provide a novel approach to managing endometriosis by targeting CRH signaling pathways.

Table 2: Antalarmin's Impact on Endometriosis

ParameterControl GroupAntalarmin Group
Size of Endometriotic VesiclesBaseline67% reduction
Number of VesiclesBaseline30% reduction
CRH mRNA Levels in VesiclesIncreasedPrevented increase

Neuroendocrine Responses

Antalarmin's role extends to modulating neuroendocrine responses under stress conditions. Studies have shown that it can prevent the elevation of ACTH and cortisol levels during stress exposure in both animal models and primates . This property positions antalarmin as a valuable tool for investigating HPA axis dysregulation associated with various psychiatric disorders.

Clinical Implications

While most research has been conducted in animal models, the implications for human health are significant. Antalarmin is being explored as a candidate for treating conditions such as:

  • Anxiety Disorders: By reducing stress-induced responses.
  • Depression: Addressing hyperactivity of the HPA axis often observed in depressed patients .
  • Irritable Bowel Syndrome (IBS): Targeting CRH signaling may alleviate symptoms linked to stress .

Case Studies and Clinical Trials

Several clinical trials have investigated antalarmin's efficacy in humans:

  • A double-blind placebo-controlled trial assessed the effects of oral antalarmin on behavioral responses to stress in rhesus monkeys, providing insights into its potential effects on human stress responses .
  • Ongoing studies aim to evaluate its safety and efficacy for treating anxiety disorders and depression, focusing on its ability to modulate HPA axis activity.

Wirkmechanismus

Antalarmin hydrochloride exerts its effects by binding to and antagonizing the corticotropin-releasing hormone receptor 1 (CRHR1). This receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which controls the body’s response to stress. By blocking CRHR1, this compound reduces the release of adrenocorticotropic hormone (ACTH) and subsequent cortisol secretion, thereby mitigating stress-induced endocrine and behavioral responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Antalarmin Hydrochloride: this compound is unique due to its non-peptide structure, high affinity for CRHR1, and its ability to cross the blood-brain barrier. This makes it particularly useful for studying central nervous system effects of CRHR1 antagonism .

Biologische Aktivität

Antalarmin hydrochloride is a non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1), which plays a significant role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in stress responses. This article explores the biological activity of Antalarmin, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Antalarmin exerts its biological effects primarily by blocking the CRHR1, leading to a reduction in the secretion of adrenocorticotropic hormone (ACTH) and cortisol in response to stress. This mechanism has been validated through various in vitro and in vivo studies:

  • In vitro Studies : Antalarmin has been shown to inhibit ACTH release from rat anterior pituitary cells and cortisol synthesis in human adrenal cells .
  • In vivo Studies : Administration of Antalarmin significantly reduced plasma ACTH levels following corticotropin-releasing hormone (CRH) administration in animal models, demonstrating its efficacy in modulating stress-induced hormonal responses .

Pharmacokinetics

Antalarmin is characterized by its ability to cross the blood-brain barrier effectively. Key pharmacokinetic parameters include:

ParameterValue
Oral Bioavailability19% (macaques)
Total Clearance4.5 L/hr/kg
Elimination Half-Life7.8 hours
Brain:Plasma Ratio2.5

These findings indicate that Antalarmin achieves significant central nervous system penetration, which is crucial for its therapeutic effects .

Stress and Anxiety

Research indicates that Antalarmin can alleviate stress-related behaviors and physiological responses:

  • Anxiety-Like Behavior : In animal models, Antalarmin administration has been associated with decreased anxiety-like behaviors, as evidenced by reduced freezing responses in conditioned fear tests .
  • Hormonal Response : It significantly diminishes stress-induced elevations in plasma ACTH and cortisol levels .

Neuroprotective Effects

Studies suggest that Antalarmin may have neuroprotective properties, particularly in conditions associated with elevated CRH levels:

  • Neurodegeneration : In PC12 cell models, Antalarmin blocked CRH-induced apoptosis, indicating its potential to protect against neurodegenerative processes linked to chronic stress .

Case Study 1: Endometriosis Model

A study involving a rat model of endometriosis demonstrated that Antalarmin treatment resulted in a significant reduction (67%) in the size and number of endometriotic vesicles compared to controls. Additionally, it prevented increases in CRH levels within these vesicles, suggesting a therapeutic role for Antalarmin in managing endometriosis-related symptoms .

Case Study 2: Behavioral Studies in Rhesus Monkeys

In a controlled study with rhesus macaques, oral administration of Antalarmin (20 mg/kg) resulted in notable changes in behavior under stress conditions. The treatment led to increased exploratory behaviors while reducing stress-induced anxiety responses .

Potential Therapeutic Applications

Given its biological activity, Antalarmin has been explored for various therapeutic applications:

  • Anxiety Disorders : Preliminary studies suggest that CRHR1 antagonists like Antalarmin could be beneficial for treating anxiety disorders due to their ability to modulate stress responses .
  • Depression : Although initial findings indicated limited antidepressant effects when used alone, combining Antalarmin with selective serotonin reuptake inhibitors (SSRIs) showed promise for enhanced efficacy .
  • Stress-Induced Conditions : Its ability to mitigate physiological responses to stress positions Antalarmin as a potential treatment for conditions exacerbated by chronic stress, such as irritable bowel syndrome (IBS) and cardiovascular disorders .

Eigenschaften

IUPAC Name

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDGXEDXEXACKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582018
Record name N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220953-69-5
Record name N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antalarmin hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Antalarmin hydrochloride
Reactant of Route 3
Reactant of Route 3
Antalarmin hydrochloride
Reactant of Route 4
Reactant of Route 4
Antalarmin hydrochloride
Reactant of Route 5
Reactant of Route 5
Antalarmin hydrochloride
Reactant of Route 6
Reactant of Route 6
Antalarmin hydrochloride
Customer
Q & A

A: The research indicates that antalarmin hydrochloride, a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, can mitigate the negative effects of early-life stress on synaptic development in neonatal mice []. The study found that pups subjected to fragmented maternal care, a model for early-life stress, exhibited delayed dendritic outgrowth, reduced spine formation in CA3 pyramidal neurons, and lower levels of synapse-related proteins in the hippocampus []. Daily administration of this compound during the stress exposure period normalized the levels of these synapse-related proteins, suggesting a protective effect against stress-induced synaptic abnormalities []. This suggests that the CRH-CRHR1 pathway plays a crucial role in mediating the impact of early-life stress on hippocampal development and that blocking this pathway with this compound could be a potential therapeutic strategy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.